1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-isopropylurea
Description
Properties
IUPAC Name |
1-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-12(2)20-17(24)19-10-11-22-18(25)23(14-6-7-14)16(21-22)13-4-8-15(26-3)9-5-13/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLSASUQJKSRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)OC)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-isopropylurea is a novel triazole derivative with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a triazole ring, a cyclopropyl group, and a methoxyphenyl moiety. It has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O3 |
| Molecular Weight | 462.46 g/mol |
| CAS Number | 2309624-45-9 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to our target compound demonstrated notable activity against various bacteria and fungi. Specifically, the triazole scaffold has been recognized for its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans .
Antiviral Potential
The compound has been identified as a potential antiviral agent, particularly against coronaviruses. The structural features contribute to its activity by potentially inhibiting viral replication pathways . The mechanism may involve interference with viral enzymes or host cell receptors critical for viral entry.
Anticancer Properties
Triazole derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been observed to activate apoptotic pathways in MCF-7 breast cancer cells by increasing p53 expression and caspase activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.
- Receptor Interaction : Interaction with cellular receptors could modulate signaling pathways related to inflammation and cell survival.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of triazole derivatives against a panel of pathogens. The results indicated that compounds with similar structures to our target exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics .
Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of triazole derivatives against coronaviruses. The study found that certain modifications enhanced binding affinity to viral proteins, suggesting a promising avenue for drug development .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Triazole Substituents: The target compound’s 4-methoxyphenyl group distinguishes it from analogs with trifluoromethylphenyl () or pyridinyl () groups. Cyclopropyl at position 4 (target) versus position 3 () may affect ring conformation and steric interactions .
Urea Modifications :
Q & A
Q. What crystallization conditions yield high-quality single crystals for SC-XRD?
- Optimization : Slow evaporation from ethanol/water (1:3 v/v) at 4°C, as used for triazole-thione derivatives. Crystal morphology is sensitive to solvent polarity; adding trace DMSO may enhance lattice packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
